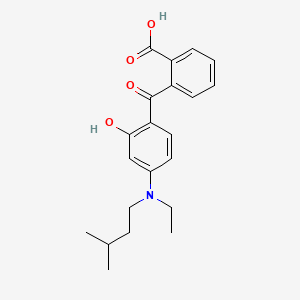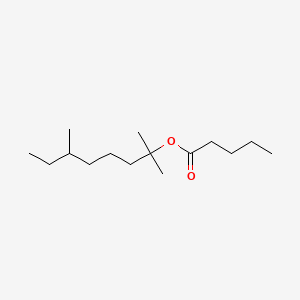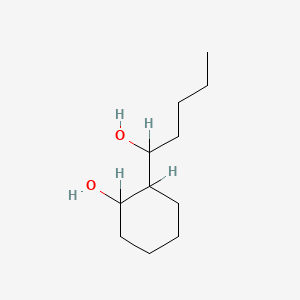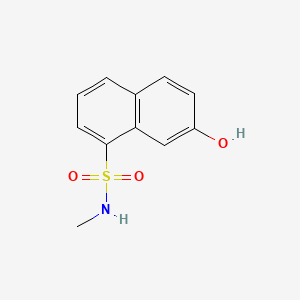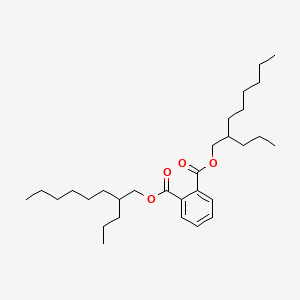
Allyl 3-(acetoxy)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-(acetoxy)but-2-enoate: is an organic compound with the molecular formula C9H12O4. It is also known by its IUPAC name, prop-2-enyl 3-acetyloxybut-3-enoate. This compound is characterized by the presence of an allyl group and an acetoxy group attached to a but-2-enoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl 3-(acetoxy)but-2-enoate can be synthesized through various organic reactions. One common method involves the esterification of 3-hydroxybut-2-enoic acid with allyl alcohol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Allyl 3-(acetoxy)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups like amines or thiols using reagents like sodium azide (NaN3) or thiourea.
Common Reagents and Conditions:
Oxidation: m-CPBA, PCC
Reduction: LiAlH4, H2/Pd
Substitution: NaN3, thiourea
Major Products Formed:
Oxidation: Epoxides, aldehydes
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
Scientific Research Applications
Chemistry: Allyl 3-(acetoxy)but-2-enoate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It is also investigated for its potential antimicrobial and antifungal properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive molecules with anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of Allyl 3-(acetoxy)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic hydrolysis to release allyl alcohol and 3-hydroxybut-2-enoic acid, which can further participate in various biochemical pathways. The acetoxy group can be cleaved by esterases, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Allyl 3-(acetoxy)but-3-enoate: Similar structure but with a different position of the double bond.
Methyl 3-(acetoxy)but-2-enoate: Similar ester but with a methyl group instead of an allyl group.
Ethyl 3-(acetoxy)but-2-enoate: Similar ester but with an ethyl group instead of an allyl group.
Uniqueness: Allyl 3-(acetoxy)but-2-enoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both an allyl and an acetoxy group allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
85455-70-5 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
prop-2-enyl (Z)-3-acetyloxybut-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-4-5-12-9(11)6-7(2)13-8(3)10/h4,6H,1,5H2,2-3H3/b7-6- |
InChI Key |
PGVZCPVTJJYDTC-SREVYHEPSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OCC=C)/OC(=O)C |
Canonical SMILES |
CC(=CC(=O)OCC=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


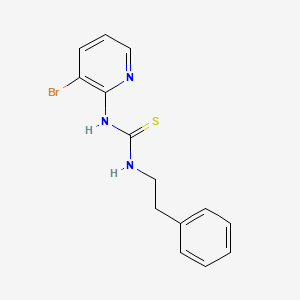

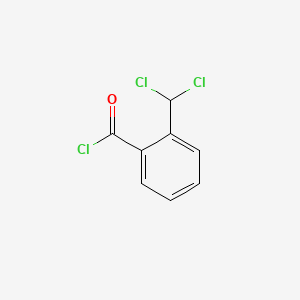
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
